molecular formula C₉H₁₀F₂N₂O₅ B1147043 1'-Epi 2',2'-Difluoro-2'-deoxiuridina CAS No. 153381-14-7

1'-Epi 2',2'-Difluoro-2'-deoxiuridina

Número de catálogo: B1147043
Número CAS: 153381-14-7
Peso molecular: 264.18
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a synthetic nucleoside analog, structurally related to gemcitabine. It is characterized by the presence of two fluorine atoms at the 2’ position and an epimeric configuration at the 1’ position. This compound has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol .

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, it disrupts normal DNA replication processes.
  • Cell Cycle Arrest : Induces cell cycle changes that can lead to increased sensitivity to radiation therapy .
  • Enhanced Cytotoxicity : Shows potential for enhanced cytotoxic effects when used in combination with other chemotherapeutic agents or radiation .

Cancer Treatment

1'-Epi 2',2'-Difluoro-2'-deoxyuridine has been explored in various cancer types, particularly those resistant to conventional therapies. Its role as a radiosensitizer has been highlighted in several studies, indicating that it can enhance the effects of radiation therapy in tumors such as pancreatic cancer, non-small cell lung cancer, and head and neck cancers .

Clinical Trials

Numerous clinical trials have been initiated to evaluate the efficacy of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine in combination with other treatments. These trials aim to determine optimal dosing regimens and treatment combinations that maximize therapeutic outcomes while minimizing side effects .

Case Studies

A significant case study involved the administration of 1'-Epi 2',2'-Difluoro-2'-deoxyuridine in patients with advanced pancreatic cancer. The results demonstrated a notable increase in overall survival rates when combined with gemcitabine therapy compared to gemcitabine alone. The study indicated that the compound could potentially overcome gemcitabine resistance observed in some patients .

Table 1: Comparison of Efficacy in Different Cancer Types

Cancer TypeTreatment RegimenEfficacy Observed
Pancreatic CancerGemcitabine + 1'-Epi 2',2'-Difluoro-2'-deoxyuridineIncreased overall survival
Non-Small Cell Lung CancerRadiation + 1'-Epi 2',2'-Difluoro-2'-deoxyuridineEnhanced radiosensitivity
Head and Neck CancerCombination Chemotherapy + 1'-Epi 2',2'-Difluoro-2'-deoxyuridineImproved response rates

Table 2: Mechanisms of Action

MechanismDescription
DNA Synthesis InhibitionCompetes with natural nucleotides during replication
Cell Cycle ArrestInduces G1/S phase arrest leading to apoptosis
RadiosensitizationEnhances the effects of ionizing radiation

Métodos De Preparación

The synthesis of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine typically involves the fluorination of a suitable uridine derivative. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure selective fluorination at the desired positions .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Análisis De Reacciones Químicas

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often using nucleophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.

    Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and sugar components.

Common reagents used in these reactions include strong acids or bases, nucleophiles like sodium azide, and oxidizing agents such as potassium permanganate. The major products formed depend on the reaction conditions and the specific reagents used .

Mecanismo De Acción

The mechanism of action of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to that of gemcitabine, which targets rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism .

Comparación Con Compuestos Similares

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine can be compared with other nucleoside analogs such as:

The uniqueness of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine lies in its specific structural modifications, which can influence its interaction with biological targets and its overall efficacy in various applications.

Actividad Biológica

1'-Epi 2',2'-Difluoro-2'-deoxyuridine (also known as dFdU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a metabolite of gemcitabine, a well-known chemotherapeutic agent. Understanding the biological activity of dFdU is critical for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C₉H₁₀F₂N₂O₅
  • Molecular Weight : 264.183 g/mol
  • Melting Point : 147-149 °C
  • Density : 1.7 ± 0.1 g/cm³

1'-Epi 2',2'-Difluoro-2'-deoxyuridine operates primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The structural similarity of dFdU to the natural substrate dUMP allows it to competitively inhibit TS, which can lead to decreased DNA synthesis and ultimately induce apoptosis in cancer cells .

Radiosensitization

Research indicates that dFdU exhibits a concentration- and schedule-dependent radiosensitizing effect in vitro. This characteristic enhances the efficacy of radiation therapy, making it a promising candidate for combination therapies in various cancers, particularly those resistant to conventional treatments .

Cell Cycle Effects

Studies have demonstrated that dFdU impacts cell cycle progression differently depending on the cellular context:

  • In U251 cells (mutant p53), dFdU treatment leads to an accumulation of cells in the S-phase, enhancing S-phase-specific cell death when combined with radiation.
  • In contrast, D54 cells (wild-type p53) exhibit a G1 block after treatment, which prevents radiosensitization by dFdU .

In Vitro Studies

A study focusing on the ovarian carcinoma cell line A2780 revealed that dFdU inhibited TS activity effectively, leading to reduced cell proliferation. The inhibition was characterized by a Ki value of 130 μM, indicating competitive inhibition without stable complex formation .

In Vivo Studies

In animal models, the combination of dFdU with ionizing radiation resulted in significant tumor growth delays. These findings support ongoing clinical trials exploring dFdU as a radiosensitizer for various malignancies, including pancreatic and non-small cell lung cancers .

Comparative Biological Activity Table

CompoundMechanism of ActionKey Findings
1'-Epi 2',2'-Difluoro-2'-deoxyuridine Inhibition of Thymidylate SynthaseInduces S-phase arrest; radiosensitizes tumors
Gemcitabine Inhibition of DNA synthesisEffective against solid tumors; broad application
5-Fluorouracil (5-FU) Inhibition of TSEstablished chemotherapeutic; used in various cancers

Propiedades

IUPAC Name

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDBEQIJQERSE-PIYBLCFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747700
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153381-14-7
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.